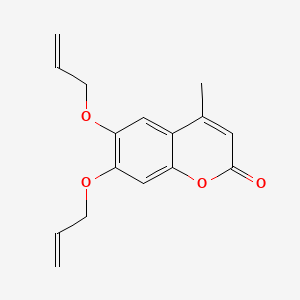

6,7-Diallyloxy-4-methylcoumarin

Descripción general

Descripción

6,7-Diallyloxy-4-methylcoumarin is a synthetic derivative of coumarin, a class of organic compounds known for their diverse biological activities and applications in various fields Coumarins are naturally occurring lactones found in many plants and are known for their pleasant aroma

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-diallyloxy-4-methylcoumarin typically involves the following steps :

Condensation Reaction: Ethyl acetoacetate is condensed with phloroglucinol in the presence of concentrated sulfuric acid at 15°C. The reaction mixture is stirred for 4 hours at room temperature and then poured into ice to yield 5,7-dihydroxy-4-methylcoumarin.

Allylation: The obtained 5,7-dihydroxy-4-methylcoumarin is dissolved in dry acetone containing allyl bromide and anhydrous potassium carbonate. The mixture is refluxed for 4 hours, cooled, and filtered. The residue is crystallized from acetone to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions: 6,7-Diallyloxy-4-methylcoumarin can undergo various chemical reactions, including:

Oxidation: The allyloxy groups can be oxidized to form corresponding epoxides or other oxidized derivatives.

Substitution: The allyloxy groups can participate in nucleophilic substitution reactions, leading to the formation of different substituted coumarin derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as potassium carbonate.

Major Products Formed:

Oxidation Products: Epoxides or hydroxylated derivatives.

Substitution Products: Amino or thio-substituted coumarin derivatives.

Aplicaciones Científicas De Investigación

6,7-Diallyloxy-4-methylcoumarin has diverse applications in scientific research, including:

Chemistry: Used as a precursor for synthesizing various coumarin derivatives with potential biological activities.

Biology: Investigated for its potential as an anti-inflammatory and anticancer agent.

Medicine: Explored for its ability to inhibit specific enzymes and pathways involved in disease processes.

Mecanismo De Acción

The mechanism of action of 6,7-diallyloxy-4-methylcoumarin involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, its ability to generate reactive oxygen species (ROS) upon oxidation can lead to cellular damage in cancer cells, contributing to its anticancer properties .

Comparación Con Compuestos Similares

6,7-Dihydroxy-4-methylcoumarin: A precursor in the synthesis of 6,7-diallyloxy-4-methylcoumarin, known for its antioxidant properties.

5,7-Diallyloxy-4-methylcoumarin: Another derivative with similar structural features but different substitution patterns.

Uniqueness: this compound stands out due to the presence of allyloxy groups at the 6 and 7 positions, which confer unique chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations and its applications in multiple research fields highlight its versatility and importance.

Actividad Biológica

6,7-Diallyloxy-4-methylcoumarin is a synthetic derivative of coumarin, a class of organic compounds recognized for their diverse biological activities. This compound has attracted attention due to its potential applications in medicinal chemistry, particularly in cancer treatment and enzyme inhibition.

Chemical Structure and Properties

- Molecular Formula : C16H16O4

- Molecular Weight : 272.29 g/mol

- CAS Number : 116703-26-5

The structural features of this compound include two allyl groups at the 6 and 7 positions and a methyl group at the 4 position of the coumarin ring. This unique configuration is believed to contribute to its biological activity, particularly its anticancer properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's structure allows it to modulate various biological pathways, potentially leading to significant therapeutic effects.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity : The compound has shown IC50 values in the low micromolar range against several cancer types, indicating potent antiproliferative activity.

- Mechanism of Action : It induces apoptosis in cancer cells, characterized by morphological changes such as cytoplasm vacuolization and reduced cellular density without necrosis .

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for enzymes relevant in cancer treatment:

- Purine Nucleoside Phosphorylase (PNP) : Similar coumarin derivatives have been noted for their ability to inhibit PNP, which is crucial in the metabolism of purines and has implications in T-cell malignancies .

Data Table: Summary of Biological Activities

Case Studies and Research Findings

Case Study 1: Antiproliferative Effects

A study evaluated the antiproliferative effects of various coumarin derivatives, including this compound. The results indicated that this compound significantly inhibited proliferation in cervical cancer cells (HeLa) by over 60% at concentrations around 100 μM. The study also noted that the compound did not cause necrosis but rather induced apoptosis or autophagy .

Case Study 2: Pharmacokinetic Profiling

Preliminary pharmacokinetic studies have indicated favorable absorption and distribution characteristics for similar piperidine derivatives. These findings suggest that this compound may also possess suitable pharmacokinetic properties for further development as a therapeutic agent .

Propiedades

IUPAC Name |

4-methyl-6,7-bis(prop-2-enoxy)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-4-6-18-14-9-12-11(3)8-16(17)20-13(12)10-15(14)19-7-5-2/h4-5,8-10H,1-2,6-7H2,3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIMZYAZRYDGJJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=CC(=C(C=C12)OCC=C)OCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.